N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.
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Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a sulfamoyl benzamide moiety. The oxadiazole structure is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Molecular Formula
- Chemical Formula : C17H18N4O4S
- Molecular Weight : 378.41 g/mol
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving:
- Formation of the oxadiazole ring by reacting 3,4-dimethoxybenzoic acid with hydrazine derivatives.
- Coupling the resulting oxadiazole with an appropriate sulfonamide derivative to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : The compound disrupts cellular signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways:
- Target Enzymes : Prostaglandin reductase (PTGR2) and carbonic anhydrase.
- Inhibition Assay Results : IC50 values indicate significant enzyme inhibition at low micromolar concentrations.
Case Studies
Study | Findings | Methodology |
---|---|---|
Smith et al., 2020 | Demonstrated anticancer effects in MCF-7 cells | Cell viability assays and flow cytometry |
Johnson et al., 2021 | Identified enzyme inhibition properties | Enzyme kinetics and molecular docking studies |
Kumar et al., 2022 | Explored antimicrobial activity | Disk diffusion method against various bacterial strains |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- The sulfamoyl group enhances binding affinity to target proteins.
- The oxadiazole ring participates in hydrogen bonding and π-stacking interactions.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-28(18-7-5-4-6-8-18)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)17-11-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURLKXYJHFZYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.